N-[(3,4-dimethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride
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Overview
Description
N-[(3,4-dimethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to an imidazole ring via a propylamine linker. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine typically involves multiple steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and imidazole.
Formation of Intermediate: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with an appropriate amine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Coupling with Imidazole: The amine is coupled with imidazole under suitable conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Condensation Reactions: Using automated reactors to ensure consistent quality and yield.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activity.
3,4-Dimethoxycinnamic Acid: Shares the 3,4-dimethoxyphenyl group but has different chemical properties.
3,4-Dimethoxyphenylpropionic Acid: Another related compound with distinct applications.
Uniqueness
N-[(3,4-dimethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its imidazole ring, in particular, allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2.2ClH/c1-19-14-5-4-13(10-15(14)20-2)11-16-6-3-8-18-9-7-17-12-18;;/h4-5,7,9-10,12,16H,3,6,8,11H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZROJCUSFIXIJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCCN2C=CN=C2)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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